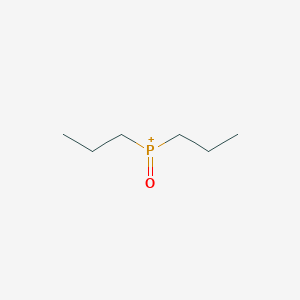
Di-n-propylphosphine oxide
描述
Di-n-propylphosphine oxide is an organophosphorus compound with the molecular formula C₆H₁₅OP It is characterized by the presence of a phosphorus atom bonded to two n-propyl groups and an oxygen atom
作用机制
Target of Action
Oxo(dipropyl)phosphanium, as a tertiary phosphine, primarily targets transition metal catalysis and organocatalysis . The compound’s role is to act as a ligand, binding to the metal center and influencing its reactivity .
Mode of Action
The interaction of Oxo(dipropyl)phosphanium with its targets involves the formation of a coordination complex . This interaction results in changes to the electronic structure of the metal center, thereby altering its reactivity . The compound’s mode of action is also influenced by its ability to undergo oxidative degradation, a process that can lead to the formation of new phosphines of various structures .
Biochemical Pathways
The biochemical pathways affected by Oxo(dipropyl)phosphanium are primarily those involved in transition metal catalysis and organocatalysis . The compound’s action can influence a wide range of tervalent phosphorus ligands, inspiring the design of new phosphines and tuning their properties .
Pharmacokinetics
Similar compounds, such as oxazaphosphorines, are known to undergo metabolism, with the parent drug being relatively inactive . The elimination of the parent compound is achieved through activation to a metabolite, with other minor pathways of inactivation also playing a role
Result of Action
The result of Oxo(dipropyl)phosphanium’s action is the alteration of the reactivity of the metal center in transition metal catalysis and organocatalysis . This can lead to the formation of new phosphines of various structures . The compound’s action can also result in the oxidative degradation of the phosphine, leading to the formation of new phosphines .
Action Environment
The action of Oxo(dipropyl)phosphanium is influenced by environmental factors such as heat, UV light, and oxygen . These factors can accelerate the oxidative degradation process, facilitating the compound’s subsequent biodegradation . The effectiveness of this mechanism is contingent upon environmental conditions conducive to oxidative degradation and subsequent microbial action .
准备方法
Synthetic Routes and Reaction Conditions
Di-n-propylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of n-propylmagnesium chloride with diethyl phosphite, followed by oxidation. The reaction typically proceeds as follows:
Formation of n-propylmagnesium chloride: This is achieved by reacting n-propyl chloride with magnesium in anhydrous ether.
Reaction with diethyl phosphite: The n-propylmagnesium chloride is then reacted with diethyl phosphite to form di-n-propylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk preparation of n-propylmagnesium chloride: .
Continuous reaction with diethyl phosphite: in a controlled environment.
Oxidation using industrial oxidizing agents: to ensure high yield and purity.
化学反应分析
Types of Reactions
Di-n-propylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Substitution: It can participate in substitution reactions where the n-propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Tetramethyldisiloxane (TMDS), diisobutylaluminum hydride.
Catalysts: Specific phosphoric acid esters, copper complexes.
Major Products
Oxidation products: Higher oxidation state phosphorus compounds.
Reduction products: Di-n-propylphosphine.
Substitution products: Various alkyl or aryl phosphine oxides.
科学研究应用
Di-n-propylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It serves as a ligand in coordination chemistry and can be used to study the behavior of phosphorus-containing compounds in biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Similar in structure but with phenyl groups instead of n-propyl groups.
Tri-n-propylphosphine oxide: Contains three n-propyl groups instead of two.
Diethylphosphine oxide: Contains ethyl groups instead of n-propyl groups
Uniqueness
Di-n-propylphosphine oxide is unique due to its specific combination of n-propyl groups and its ability to undergo a variety of chemical reactions. Its properties make it suitable for specific applications in organic synthesis and industrial processes .
属性
IUPAC Name |
oxo(dipropyl)phosphanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAZWIIHUOZNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


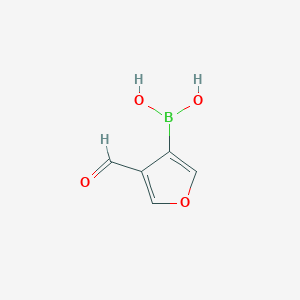
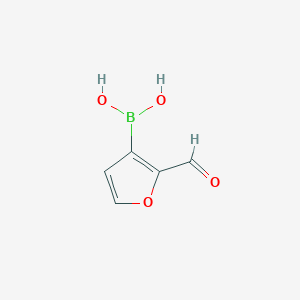


![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)
![[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B3256616.png)
![Imidazo[1,5-a]pyrimidine](/img/structure/B3256623.png)
![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)
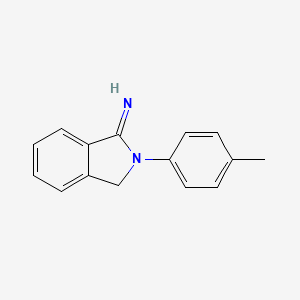
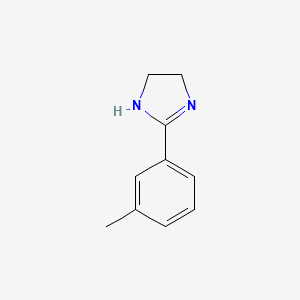
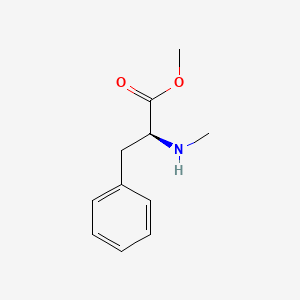
![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256662.png)
![3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256665.png)

